molecular formula C15H25N5OS B2612115 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034241-09-1

1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2612115
CAS No.: 2034241-09-1
M. Wt: 323.46
InChI Key: HWXOGTNHQKXZOI-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a triazole ring, a piperidine ring, and a thiopyran moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced through a reductive amination reaction, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Thiopyran Moiety Addition: The thiopyran ring can be synthesized through a series of cyclization reactions starting from appropriate sulfur-containing precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing rings and triazole moieties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is known for its bioactivity, and the compound’s structure suggests it could interact with various biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, the triazole ring can interact with metal ions or enzymes, potentially inhibiting or modifying their activity. The piperidine and thiopyran rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide: This compound shares a similar core structure but features a sulfonamide group instead of a carboxamide.

    1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-sulfonamide: Another similar compound with a sulfonamide group, which may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of 1-methyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which can provide a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5OS/c1-19-11-14(17-18-19)15(21)16-10-12-2-6-20(7-3-12)13-4-8-22-9-5-13/h11-13H,2-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXOGTNHQKXZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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